![molecular formula C15H19N3O4 B8035386 (2S)-2-[[(9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B8035386.png)
(2S)-2-[[(9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-[[(9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid” is a complex organic molecule featuring multiple functional groups, including a diazatricyclic core, a carbonyl group, and an amino acid moiety. Such compounds are often of interest in medicinal chemistry and biochemical research due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available precursors such as amino acids and diazatricyclic compounds.
Key Steps:
Industrial Production Methods
Industrial production may involve:
Large-scale synthesis: Utilizing automated peptide synthesizers for the coupling steps.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain high-purity products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol using reagents like NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions at the diazatricyclic core.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation conditions.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted diazatricyclic compounds.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the diazatricyclic core.
Protein Interaction Studies: Used in studying protein-ligand interactions.
Medicine
Drug Development: Potential lead compounds for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for their potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Biotechnology: Applications in the development of biotechnological tools and processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The diazatricyclic core may mimic natural substrates or inhibitors, leading to competitive inhibition or modulation of biological pathways. The carbonyl and amino acid groups can form hydrogen bonds and electrostatic interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
Diazatricyclic Compounds: Compounds with similar diazatricyclic cores but different substituents.
Amino Acid Derivatives: Compounds with similar amino acid moieties but different core structures.
Uniqueness
Structural Complexity: The combination of a diazatricyclic core with an amino acid moiety is relatively unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
This framework should provide a comprehensive overview of the compound and its various aspects
属性
IUPAC Name |
(2S)-2-[[(9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAARVQDZUJVXQE-QRHSGQBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1C[C@@H]2CC(C1)C3=CC=CC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
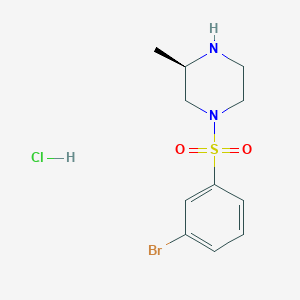

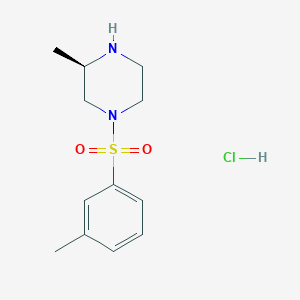

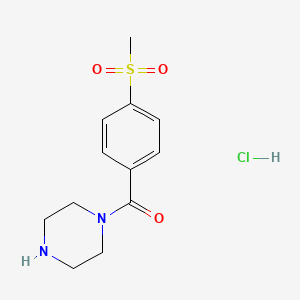

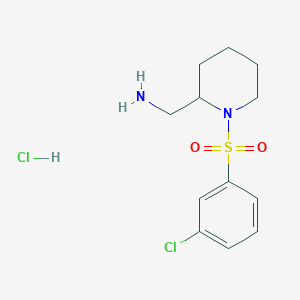

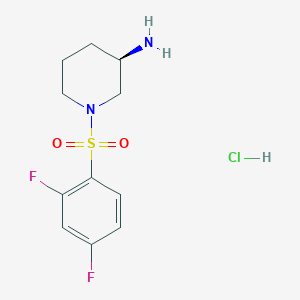
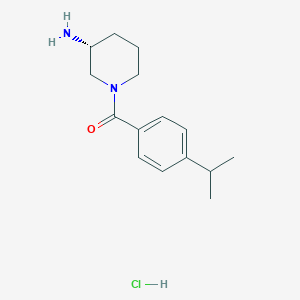
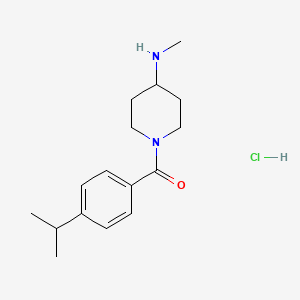
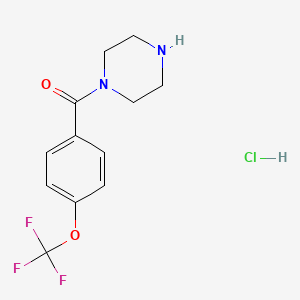
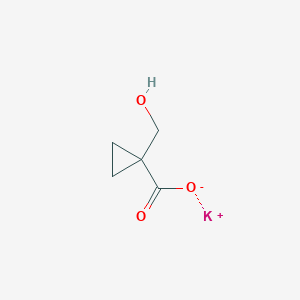
![7-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one](/img/structure/B8035406.png)
